1-{5-[(Propan-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}ethan-1-amine
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- 1,3,4-thiadiazole derivatives, similar to the specified compound, have been synthesized and characterized using various spectroscopic and X-ray crystallography methods. These derivatives exhibit stable structures with intramolecular and intermolecular hydrogen bonding, highlighting their potential in material science and chemistry research (Dani et al., 2013).
Noncovalent Interactions Study
- The study of noncovalent interactions in similar thiadiazole derivatives, through crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides insights into molecular behavior. This is particularly relevant in understanding molecular interactions and stability, which can have applications in drug design and material sciences (El-Emam et al., 2020).
Fluorescence and Molecular Aggregation
- Certain thiadiazole derivatives demonstrate unique fluorescence effects and molecular aggregation behaviors in various solvents. This knowledge is crucial for developing fluorescent materials and understanding molecular interactions in different environments (Matwijczuk et al., 2016).
Crystal Structure and Molecular Dynamics
- The crystal structures of thiadiazole derivatives have been determined, providing valuable data for the understanding of molecular geometry and interactions. This information is essential in the field of crystallography and for the development of new materials (Wawrzycka-Gorczyca et al., 2011).
Virtual Screening for Antiviral Activity
- Thiadiazole derivatives have been used in virtual screening studies to identify potential antiviral agents against COVID-19. This showcases the role of such compounds in drug discovery and pharmaceutical research (Rashdan et al., 2021).
Corrosion Inhibition Studies
- Studies on thiazole and thiadiazole derivatives, including quantum chemical and molecular dynamics simulation, provide insights into their effectiveness as corrosion inhibitors. This research has significant implications in materials science, especially in metal protection (Kaya et al., 2016).
Organometallic Materials Engineering
- 1,3,4-Thiadiazoles are excellent precursors for the engineering of organometallic materials. Their coordination behavior with transition metal ions opens up avenues in materials chemistry (Ardan et al., 2017).
Properties
IUPAC Name |
1-[5-(propan-2-yloxymethyl)-1,3,4-thiadiazol-2-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3OS/c1-5(2)12-4-7-10-11-8(13-7)6(3)9/h5-6H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPEWEGAVMWPJRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN=C(S1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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